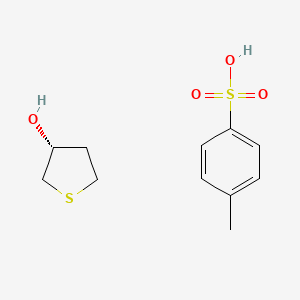

Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, (R)-

説明

特性

分子式 |

C11H16O4S2 |

|---|---|

分子量 |

276.4 g/mol |

IUPAC名 |

4-methylbenzenesulfonic acid;(3R)-thiolan-3-ol |

InChI |

InChI=1S/C7H8O3S.C4H8OS/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4-5H,1-3H2/t;4-/m.1/s1 |

InChIキー |

WGOJNDXEQPOSGU-FZSMXKCYSA-N |

異性体SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CSC[C@@H]1O |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CSCC1O |

製品の起源 |

United States |

準備方法

化学反応解析

テトラヒドロチオフェン-3-オール, 4-メチルベンゼンスルホン酸エステル, ®- は、以下を含むさまざまな化学反応を起こします。

化学反応の分析

Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, ®- undergoes various chemical reactions, including:

科学的研究の応用

テトラヒドロチオフェン-3-オール, 4-メチルベンゼンスルホン酸エステル, ®- は、科学研究においていくつかの応用があります。

作用機序

類似の化合物との比較

テトラヒドロチオフェン-3-オール, 4-メチルベンゼンスルホン酸エステル, ®- は、以下のような他のチオフェン誘導体と比較できます。

チオフェン-2-カルボン酸: 医薬品や農薬の合成における用途が知られています.

チオフェン-3-エタノール: 細胞イメージングと制御薬物送達のためのpH応答性近赤外発光共役ポリマーナノ粒子の合成における試薬として使用されます.

チオフェン-2,5-ジカルバルデヒド: 有機半導体やOLEDの開発に使用されます.

テトラヒドロチオフェン-3-オール, 4-メチルベンゼンスルホン酸エステル, ®- は、その特定の構造的特徴と4-メチルベンゼンスルホン酸基の存在によりユニークであり、他のチオフェン誘導体と比較して異なる化学的および生物学的特性を付与する可能性があります.

類似化合物との比較

Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, ®- can be compared with other thiophene derivatives such as:

Thiophene-2-carboxylic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

Thiophene-3-ethanol: Used as a reagent in the synthesis of pH-responsive near-IR emitting conjugated polymer nanoparticles for cellular imaging and controlled-drug delivery.

Thiophene-2,5-dicarboxaldehyde: Utilized in the development of organic semiconductors and OLEDs.

Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, ®- is unique due to its specific structural features and the presence of the 4-methylbenzenesulfonate group, which may impart distinct chemical and biological properties compared to other thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。